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molecular formula C7H8N2 B009457 1-Ethyl-1H-pyrrole-2-carbonitrile CAS No. 101001-59-6

1-Ethyl-1H-pyrrole-2-carbonitrile

Cat. No. B009457
M. Wt: 120.15 g/mol
InChI Key: ZFGBIFTUNFGCQT-UHFFFAOYSA-N
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Patent
US04659726

Procedure details

The 1-ethylpyrrole-2-carbonitrile obtained above (3.0 g, 25 mmole) is dissolved in a solution of triethylamine (12.5 g, 125 mmole) in pyridine (13 ml), and therein hydrogen sulfide is blown at 20° C. for 6 hours. To the reaction mixture is added water (300 ml). The precipitated crystals are separated by filtration, dried, and then recrystallized from ligroin to give 1-ethylpyrrole-2-carbothioamide (2.5 g, yield: 65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:9])[CH3:2].C(N(CC)CC)C.[SH2:17].O>N1C=CC=CC=1>[CH2:1]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8](=[S:17])[NH2:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=CC=C1)C#N
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ligroin

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=CC=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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